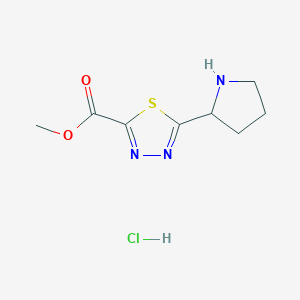

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Description

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate hydrochloride (CAS: 2445786-83-2) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyrrolidine ring and a methyl ester group. Key properties include:

Properties

IUPAC Name |

methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.ClH/c1-13-8(12)7-11-10-6(14-7)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZKQJLTLNMUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(S1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of pyrrolidine with a thiadiazole derivative. One common method involves the cyclization of a hydrazonoyl chloride with a suitable thiadiazole precursor under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of impurities and the isolation of the final product in its hydrochloride salt form. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold, which includes methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride, has been recognized for its various biological properties:

- Anticonvulsant Activity : Compounds containing the thiadiazole moiety have demonstrated significant anticonvulsant effects. For instance, derivatives synthesized from this scaffold showed protection rates of up to 85% in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacteria and fungi. Studies indicate that derivatives exhibit potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride typically involves several steps:

- Starting Materials : The synthesis often begins with readily available thiadiazole derivatives.

- Reactions : Key reactions include condensation reactions involving pyrrolidine and carboxylic acid derivatives.

- Characterization : The final products are characterized using techniques such as NMR and IR spectroscopy to confirm their structure.

The SAR studies have shown that modifications at specific positions on the thiadiazole ring significantly influence biological activity. For example, substituents at the 4-position have been linked to enhanced anticonvulsant properties .

Case Studies

Several studies have highlighted the efficacy of methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole derivatives:

- Anticonvulsant Efficacy : A study demonstrated that a derivative exhibited an impressive 85.44% inhibition in both MES and PTZ tests at a dosage of 100 mg/kg . This suggests a strong potential for developing new anticonvulsant medications.

- Antimicrobial Activity : Research has shown that certain derivatives possess MIC values between 20–28 μg/mL against S. aureus, indicating their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues in the 1,3,4-Thiadiazole Family

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Heterocyclic Core Modifications :

- Replacement of the thiadiazole sulfur with oxygen (oxadiazole, ) reduces aromaticity and electron density, impacting receptor interactions and metabolic pathways.

- Thiadiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced stability under acidic conditions, suitable for agrochemical formulations.

- Substituent Effects: Pyrrolidine vs. Ester vs. Carboxamide: Methyl/ethyl esters () are prone to hydrolysis, whereas carboxamides () enhance metabolic stability and binding affinity to proteins.

Biological Activity

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its biological activity, combined with a pyrrolidine moiety. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Structural Formula

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines by modulating specific molecular targets involved in cell cycle regulation and apoptosis .

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth.

- Cell Cycle Arrest: It can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Antimicrobial Activity

Methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxylate has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to possess antibacterial and antifungal activities against a range of pathogens .

Key Findings:

- Bacterial Inhibition: In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity: The compound shows potential antifungal activity, making it a candidate for treating fungal infections.

Neuroprotective Effects

Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in MDPI highlighted the anticancer effects of thiadiazole derivatives. The compound was tested on various cancer cell lines, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, methyl 5-pyrrolidin-2-yl-1,3,4-thiadiazole derivatives were subjected to disk diffusion assays against multiple pathogens. The results indicated substantial zones of inhibition, suggesting strong antibacterial activity .

Q & A

Q. Basic

- HPLC with UV detection : Reverse-phase C18 columns and mobile phases like acetonitrile/water (0.1% TFA) are used to resolve impurities. Reference standards (e.g., pharmacopeial guidelines) ensure method validation .

- Karl Fischer titration : Quantifies residual water content, critical for hygroscopic hydrochloride salts .

- Elemental analysis : Matches experimental C, H, N, and S percentages with theoretical values (e.g., C: 36.44%, H: 4.58% for C8H12ClN3O2S) .

How can researchers resolve contradictions in spectral data during characterization?

Advanced

Contradictions may arise from tautomerism or solvate formation. Strategies include:

- Variable-temperature NMR : To identify dynamic processes (e.g., pyrrolidine ring puckering) .

- Parallel synthesis : Compare with analogs (e.g., piperidine-substituted thiadiazoles) to isolate spectral contributions .

- Crystallographic validation : Use single-crystal X-ray diffraction to resolve ambiguities in NMR or MS data .

What experimental designs are effective for studying degradation pathways under varying conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to heat (50–80°C), humidity (75% RH), and acidic/basic conditions. Monitor degradation via HPLC-MS to identify products (e.g., ester hydrolysis yielding carboxylic acid derivatives) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

- Solid-state stability : Powder X-ray diffraction (PXRD) tracks polymorphic changes during stress testing .

What computational approaches are suitable for studying molecular interactions of this compound?

Q. Advanced

- Molecular docking : Utilize crystallographic data (from ORTEP-3) to model interactions with biological targets (e.g., enzymes with thiadiazole-binding pockets) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular dynamics (MD) simulations : Assess solvation effects and stability in aqueous buffers (e.g., PBS at pH 7.4) .

How can researchers optimize reaction yields for scaled-up synthesis?

Q. Advanced

- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and HCl stoichiometry to identify optimal conditions .

- Catalytic methods : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction time and improve selectivity .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

What are the challenges in synthesizing enantiomerically pure forms of this compound?

Q. Advanced

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution to separate enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., (S)-proline) during thiadiazole formation to control stereochemistry .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

How does the hydrochloride salt form influence solubility and bioavailability?

Q. Advanced

- Solubility studies : Compare free base and hydrochloride salt solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask methods .

- Dissolution testing : Use USP Apparatus II to assess dissolution rates under physiological conditions (pH 1.2–6.8) .

- Permeability assays : Perform Caco-2 cell studies to evaluate intestinal absorption differences between salt and free base forms .

What strategies mitigate batch-to-batch variability in physicochemical properties?

Q. Advanced

- Strict process controls : Define critical quality attributes (CQAs) like particle size distribution and polymorphic form .

- Crystallization engineering : Use anti-solvent addition rates and seeding techniques to ensure consistent crystal habit .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate synthesis parameters with final product properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.